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Chloromethyl 3-phenylpropanoate

Catalog No.
S14915483
CAS No.
104822-00-6
M.F
C10H11ClO2
M. Wt
198.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl 3-phenylpropanoate

CAS Number

104822-00-6

Product Name

Chloromethyl 3-phenylpropanoate

IUPAC Name

chloromethyl 3-phenylpropanoate

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

InChI

InChI=1S/C10H11ClO2/c11-8-13-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

FNKORMYAPQCQAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCCl

Chloromethyl 3-phenylpropanoate is an organic compound characterized by the presence of a chloromethyl group attached to a phenylpropanoate structure. Its chemical formula is C10H11ClO2C_{10}H_{11}ClO_2, and it features a chloromethyl group at the para position of the phenyl ring, which significantly influences its reactivity and biological activity. This compound is typically represented as follows:

Chloromethyl 3 phenylpropanoate C10H11ClO2 \text{Chloromethyl 3 phenylpropanoate}\quad \text{ C}_{10}\text{H}_{11}\text{ClO}_2\text{ }

The compound is of interest due to its potential applications in organic synthesis, pharmaceuticals, and as an intermediate in various

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives. For instance, reaction with sodium azide yields azide derivatives, while reaction with primary amines can form amides.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield 3-phenylpropanoic acid and methanol or ethanol, depending on the alcohol used in the initial esterification.
  • Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

These reactions highlight the versatility of chloromethyl 3-phenylpropanoate in synthetic organic chemistry.

Chloromethyl 3-phenylpropanoate exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. Additionally, the ester moiety can be hydrolyzed in biological systems to release active acid forms that may exhibit pharmacological effects.

Research indicates that compounds similar to chloromethyl 3-phenylpropanoate show promise as anti-cancer agents and in other therapeutic areas due to their ability to modulate biological pathways .

The synthesis of chloromethyl 3-phenylpropanoate typically involves several methods:

  • Esterification: The most common method is the esterification of 3-phenylpropanoic acid with chloromethyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out under reflux conditions to ensure complete conversion.
  • Nucleophilic Substitution Reactions: Chloromethyl 3-phenylpropanoate can also be synthesized through nucleophilic substitution reactions where a suitable nucleophile replaces the chloromethyl group on a precursor compound.
  • Industrial Methods: In an industrial setting, continuous flow reactors are employed for large-scale production, allowing for better control over reaction parameters and improving yields and purity.

Chloromethyl 3-phenylpropanoate has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications, particularly in cancer treatment and enzyme inhibition .
  • Chemical Research: It is used in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Studies on chloromethyl 3-phenylpropanoate have focused on its interactions with various biological targets. The compound's ability to form covalent bonds with nucleophilic sites makes it a candidate for studying enzyme inhibition mechanisms. Interaction studies often utilize techniques such as spectroscopy and chromatography to analyze binding affinities and mechanisms of action .

Chloromethyl 3-phenylpropanoate can be compared with several similar compounds that share structural features but differ in reactivity and applications:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-phenylpropanoateLacks chloromethyl groupLess reactive compared to chloromethyl derivatives
Ethyl 3-[4-bromomethyl]phenylpropanoateContains bromomethyl instead of chloromethylDifferent nucleophilic substitution behavior
Ethyl 3-[4-methoxymethyl]phenylpropanoateContains methoxymethyl groupAffects solubility and reactivity
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHydroxy group provides different reactivityPotentially different biological activity

The uniqueness of chloromethyl 3-phenylpropanoate lies in its chloromethyl group, which enhances its reactivity and versatility in synthetic applications compared to other similar compounds. This characteristic allows for diverse modifications and potential applications in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

198.0447573 g/mol

Monoisotopic Mass

198.0447573 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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